Studies have investigated Baccatin VI's ability to inhibit the growth and division of cancer cells. The mechanism of this action is still being explored, but it may involve disrupting the microtubule network, which is essential for cell division [National Cancer Institute (.gov) website on Paclitaxel, a similar taxane]: )
Baccatin VI serves as a precursor for the semi-synthesis of paclitaxel, a well-established anticancer drug. This means that scientists can modify the structure of Baccatin VI to create paclitaxel [Journal of Natural Products article on the semisynthesis of paclitaxel from Baccatin VI]: )
Baccatin VI is a natural taxoid derived from the Pacific yew tree (Taxus brevifolia), known for its complex tetracyclic structure. It is a precursor to the well-known anticancer compound, paclitaxel (Taxol). The molecular formula of Baccatin VI is C37H46O14, and it features a highly oxygenated structure that contributes to its biological activity and potential therapeutic applications .
Baccatin VI undergoes various chemical transformations, primarily involving hydroxylation and acylation reactions. Key reactions include:
These reactions are crucial for converting Baccatin VI into more active derivatives or for studying structure-activity relationships.
Baccatin VI exhibits significant antinociceptive properties, demonstrating effectiveness against pain induced by p-Benzoquinone in experimental models . Its biological activity is largely attributed to its ability to stabilize microtubules, similar to paclitaxel, making it a subject of interest in cancer research. Additionally, studies have shown that Baccatin VI can influence various signaling pathways involved in cell proliferation and apoptosis.
The synthesis of Baccatin VI can be achieved through several methods:
Baccatin VI's primary applications are in medicinal chemistry and pharmacology:
Interaction studies have highlighted Baccatin VI's ability to bind with tubulin, leading to enhanced microtubule stabilization. This interaction is crucial for its cytotoxic effects against cancer cells. Research has also focused on its metabolic pathways and interactions with various enzymes involved in drug metabolism, which could influence its therapeutic efficacy and safety profile .
Baccatin VI shares structural similarities with several other compounds within the taxane family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Paclitaxel (Taxol) | C47H51NO14 | Strong microtubule stabilizer | More potent than Baccatin VI |
Baccatin III | C38H50O10 | Precursor to paclitaxel | Fewer hydroxyl groups than Baccatin VI |
10-Deacetylbaccatin III | C37H49O10 | Less active than paclitaxel | Lacks acetyl group at C10 |
1-Deoxybaccatin VI | C37H46O13 | Analog with reduced oxygenation | Lower potency compared to Baccatin VI |
Baccatin VI stands out due to its unique combination of hydroxylation patterns and its role as a direct precursor in the biosynthesis of more complex taxanes like paclitaxel. Its specific antinociceptive properties also differentiate it from other taxanes that primarily focus on anticancer activity.
Baccatin VI possesses the molecular formula C₃₇H₄₆O₁₄ with a molecular weight of 714.75 daltons [1] [2]. This substantial molecular weight reflects the complex polycyclic structure characteristic of taxane diterpenoids, incorporating multiple functional groups and substitutions across the tetracyclic core skeleton [1]. The compound represents one of the larger taxane metabolites, with its molecular composition indicating a high degree of oxygenation through acetyl and benzoyl esterification patterns [3].
Property | Value |
---|---|
Molecular Formula | C₃₇H₄₆O₁₄ |
Molecular Weight | 714.75 g/mol |
CAS Registry Number | 57672-79-4 |
Classification | Taxane Diterpenoid |
The IUPAC nomenclature for Baccatin VI is [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate [3]. This systematic name comprehensively describes the stereochemical configuration, substitution pattern, and ring system architecture of the molecule [3]. Alternative systematic nomenclature includes the descriptor 5β,20-Epoxytaxa-11-ene-1,2α,4,7β,9α,10β,13α-heptol 2-benzoate 4,7,9,10,13-pentaacetate, which emphasizes the epoxide functionality and acetylation pattern [1]. The compound is also referenced as 7,11-Methano-1H-cyclodeca [3] [4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol with specific stereochemical designations [1].
Baccatin VI exhibits complex stereochemistry with ten defined chiral centers throughout its tetracyclic framework [3]. The absolute configuration follows the (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS) designation, establishing the three-dimensional arrangement of substituents around the taxane core [1] [2]. The stereochemical complexity is further emphasized by the presence of multiple hydroxyl groups and acetyl substituents, each occupying specific spatial orientations that contribute to the molecule's biological activity and physicochemical properties [3]. Research has demonstrated that the stereochemical arrangement is crucial for molecular recognition and binding interactions, particularly in the context of taxane-protein complexes [4] [5].
The tetracyclic core skeleton of Baccatin VI follows the characteristic 6/8/6/4 ring system arrangement typical of taxane diterpenoids [29]. This architecture consists of a six-membered A ring, an eight-membered B ring, a six-membered C ring, and a four-membered oxetane D ring [10] [29]. The bridged polycyclic structure creates a rigid molecular framework that serves as the foundation for functional group attachment [29]. The tetracyclic system exhibits significant ring strain, particularly in the oxetane moiety, which contributes to the compound's reactivity profile [24] [25]. The skeleton architecture represents a normal taxane configuration, distinguishing it from other taxane variants such as cyclotaxanes or secotaxanes [29].
Ring System | Ring Size | Characteristics |
---|---|---|
A Ring | 6-membered | Cyclohexane framework |
B Ring | 8-membered | Cyclooctane structure |
C Ring | 6-membered | Cyclohexene with double bond |
D Ring | 4-membered | Oxetane heterocycle |
Baccatin VI contains a single free hydroxyl group located at the C-1 position, which exists in the β-configuration [3] [5]. This hydroxyl functionality is critical for hydrogen bonding interactions and represents one of the few unprotected reactive sites on the molecule [5]. The presence of this free hydroxyl group distinguishes Baccatin VI from fully acetylated taxane derivatives and provides a site for potential further derivatization [3]. Nuclear magnetic resonance spectroscopic analysis confirms the chemical environment of this hydroxyl group, which appears as a characteristic signal in both proton and carbon-13 spectra [11] [13].
The molecule incorporates five acetyl groups strategically positioned at C-4, C-7, C-9, C-10, and C-13 positions [1] [3]. These acetyl substituents serve as protecting groups for hydroxyl functionalities and significantly influence the compound's solubility and stability characteristics [14]. The acetyl groups contribute 210 daltons to the total molecular weight and are readily identifiable through spectroscopic analysis [1] [11]. Research indicates that these acetyl modifications can be selectively removed under specific conditions, suggesting their role as removable protecting groups in biosynthetic pathways [4] [5].
A single benzoyl group is present at the C-2 position, contributing to the aromatic character of the molecule [1] [3]. This benzoyl substitution adds 105 daltons to the molecular weight and provides characteristic ultraviolet absorption properties [1]. The benzoyl group adopts a specific spatial orientation that contributes to the overall three-dimensional structure and influences intermolecular interactions [3]. Spectroscopic analysis reveals distinctive aromatic proton signals corresponding to the benzoyl phenyl ring system [11] [13].
The four-membered oxetane ring represents the most distinctive structural feature of Baccatin VI, formed between C-4 and C-20 positions [7] [8]. This strained heterocyclic system exhibits significant ring strain energy of approximately 106 kilojoules per mole [25]. The oxetane adopts an essentially planar configuration with minimal puckering, as demonstrated through crystallographic analysis [25]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the oxetane carbons, with the C-20 carbon appearing at approximately 76.0 parts per million in carbon-13 spectra [11]. The oxetane ring formation represents a key biosynthetic transformation and contributes significantly to the biological activity profile of taxane compounds [7] [8].
Baccatin VI demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [28]. The compound exhibits limited solubility in aqueous systems due to its lipophilic character imparted by multiple acetyl and benzoyl substituents [28]. The predicted relative density is 1.33 grams per cubic centimeter, indicating a dense molecular structure consistent with the polycyclic architecture [27]. Solubility characteristics are influenced by the presence of both hydrophilic hydroxyl functionality and lipophilic ester groups, creating an amphiphilic molecular profile [28].
The compound appears as a white to off-white powder under standard conditions [3] [6]. Storage recommendations specify maintenance at -20°C to preserve stability, with powder forms stable for up to three years under these conditions [27] [28]. Thermal stability studies indicate that Baccatin VI exhibits temperature-sensitive behavior, with degradation occurring at elevated temperatures [14]. Research demonstrates that fermentation temperatures above 25°C significantly impact yield and stability, with optimal preservation occurring at reduced temperatures [14]. The thermal sensitivity is attributed to the multiple ester linkages and strained oxetane ring system [14].
Nuclear magnetic resonance spectroscopy reveals distinctive spectral features characteristic of taxane diterpenoids [11] [12] [13]. Carbon-13 spectra display signals for quaternary carbons at characteristic chemical shifts, including carbonyl carbons from acetyl and benzoyl groups [11] [13]. The oxetane ring produces characteristic signals with the C-20 carbon appearing at 76.0 parts per million [11]. Proton nuclear magnetic resonance spectra show complex multipicity patterns reflecting the rigid polycyclic structure and multiple substituents [11] [13]. Mass spectrometry fragmentation patterns provide molecular ion peaks at mass-to-charge ratio 737.2788 for sodium adducts, with characteristic fragmentation pathways [4] [5]. Infrared spectroscopy demonstrates absorption bands at 3362 inverse centimeters for hydroxyl groups, 1741 inverse centimeters for carbonyl functionalities, and aromatic stretching frequencies between 1633-1469 inverse centimeters [11] [13].
Spectroscopic Method | Key Characteristics |
---|---|
¹H Nuclear Magnetic Resonance | Complex multipicity, oxetane protons at 4.14 and 4.39 parts per million |
¹³C Nuclear Magnetic Resonance | Oxetane carbon at 76.0 parts per million, multiple carbonyl signals |
Mass Spectrometry | Molecular ion [M+Na]⁺ at 737.2788 mass-to-charge ratio |
Infrared Spectroscopy | Hydroxyl stretch at 3362 inverse centimeters, carbonyl at 1741 inverse centimeters |